5-Hydroxy Rosiglitazone Sulfate

Bioanalysis Pharmacokinetics LC-HRMS

This compound is the only detectable form of the para-hydroxy metabolite in human plasma, making it an essential biomarker for rosiglitazone metabolism. Using the unconjugated form or parent drug introduces significant analytical error due to distinct chromatographic properties and a unique LC-MS response factor (2.09). Its prolonged 5-day half-life and intrinsic PPARγ agonist activity demand its use as a reference standard for accurate quantification in DDI, pharmacogenetic, and regulatory bioanalysis. Choose this standard to ensure data integrity and regulatory compliance.

Molecular Formula C18H19N3O7S2
Molecular Weight 453.5 g/mol
CAS No. 288853-63-4
Cat. No. B021098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Rosiglitazone Sulfate
CAS288853-63-4
Synonyms5-[[4-[2-[Methyl[5-(sulfooxy)-2-pyridinyl]amino]ethoxy]phenyl]methyl]-2,4-thiazolidinedione; 
Molecular FormulaC18H19N3O7S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O
InChIInChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26)
InChIKeyWAGUBJKZLRLKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy Rosiglitazone Sulfate (CAS 288853-63-4): A Definitive Guide to the PPARγ Agonist Metabolite Reference Standard for Pharmacokinetic and Bioanalytical Research


5-Hydroxy Rosiglitazone Sulfate, also known as para-O-sulfate rosiglitazone, is the predominant circulating metabolite of the thiazolidinedione antidiabetic drug rosiglitazone [1]. This sulfate conjugate (C₁₈H₁₉N₃O₇S₂; MW 453.5) is formed via hepatic cytochrome P450-mediated hydroxylation of rosiglitazone followed by sulfation [1]. Critically, it is the only detectable form of the para-hydroxy metabolite in human plasma, underscoring its essential role as a specific biomarker of rosiglitazone metabolism and its analytical traceability [2].

Why Generic Rosiglitazone Analogs Cannot Substitute for 5-Hydroxy Rosiglitazone Sulfate in Analytical and Metabolic Studies


Attempting to substitute 5-Hydroxy Rosiglitazone Sulfate with its parent drug (rosiglitazone) or unconjugated metabolite (5-hydroxy rosiglitazone) introduces significant analytical and biological error. First, 5-hydroxy rosiglitazone is virtually undetectable in human plasma, existing solely as the sulfate conjugate [1]. Therefore, using the non-conjugated form as a reference standard fails to account for the distinct chromatographic properties and ionization efficiency of the sulfate moiety, leading to inaccurate quantification in LC-MS workflows [2]. Second, the sulfate conjugate exhibits a dramatically prolonged elimination half-life (ca. 5 days) compared to the parent drug (3–7 h), a pharmacokinetic distinction with direct implications for modeling drug accumulation and metabolite exposure [3]. Finally, the compound itself demonstrates intrinsic PPARγ agonist activity, meaning it is not merely an inert byproduct but a potentially active molecular entity that must be differentiated from other inactive metabolites [4].

Quantitative Differentiation of 5-Hydroxy Rosiglitazone Sulfate: Evidence-Based Comparison Against Parent Drug and Related Metabolites


Quantitative LC-MS Response Differentiation: Slope Ratio Correction Factor

In bioanalytical LC-MS workflows, the ionization efficiency of 5-Hydroxy Rosiglitazone Sulfate differs significantly from its unconjugated precursor (5-Hydroxy Rosiglitazone) and the parent drug (Rosiglitazone). Direct comparative analysis established that the calibration curve slope for Rosiglitazone is 2.09 ± 0.28 times greater than that for 5-Hydroxy Rosiglitazone [1]. This quantified response ratio is essential for applying correction factors when quantifying the sulfate conjugate indirectly using a parent drug calibration curve, a common strategy in discovery pharmacokinetics.

Bioanalysis Pharmacokinetics LC-HRMS

Pharmacokinetic Differentiation: Prolonged Elimination Half-Life

The elimination half-life (t₁/₂) of 5-Hydroxy Rosiglitazone Sulfate in human plasma is significantly prolonged relative to the parent drug, Rosiglitazone. In a human disposition study using ¹⁴C-labeled rosiglitazone, the elimination half-life for the major metabolites (which include the sulfate conjugate) was approximately 5 days, compared to a half-life of 3–7 hours for rosiglitazone itself [1].

Pharmacokinetics Drug Metabolism ADME

Pharmacological Differentiation: Intrinsic PPARγ Agonist Activity

5-Hydroxy Rosiglitazone Sulfate is not an inert excretory product but possesses intrinsic pharmacological activity at the peroxisome proliferator-activated receptor gamma (PPARγ). The compound exhibits high affinity for the soluble human PPARγ receptor and demonstrated relatively high potency in an in vivo glucose tolerance assay in obese mice, comparable to the parent drug's therapeutic action [1].

PPARγ Agonist Pharmacology In Vivo Efficacy

Physicochemical and In Silico ADMET Profile Differentiation

5-Hydroxy Rosiglitazone Sulfate exhibits a distinct physicochemical profile compared to its parent compound, characterized by increased polarity and molecular weight (453.5 vs. 357.4 g/mol). Its computed properties include a LogP of 1.527 and a topological polar surface area (TPSA) of 142.05 Ų [1]. In silico toxicity models predict a high probability of hepatotoxicity (0.982) but low probabilities for mutagenicity (0.01) and respiratory toxicity (0.032) [1].

ADMET Prediction Drug Discovery Toxicity Prediction

Specialized Reference Standard for Regulatory-Compliant Method Validation

5-Hydroxy Rosiglitazone Sulfate is provided as a fully characterized chemical compound specifically for use as a reference standard in analytical method development, validation (AMV), and quality control (QC) applications . Unlike the parent drug reference standard, which is used for potency determination of active pharmaceutical ingredient (API), this sulfate conjugate standard is critical for traceability in impurity profiling and for quantifying the major circulating metabolite in compliance with pharmacopeial guidelines (e.g., USP or EP) .

Reference Standard Method Validation Quality Control

Metabolic Pathway Uniqueness as the Sole Detectable Form of p-Hydroxy Metabolite

In human plasma, the unconjugated para-hydroxy rosiglitazone is not detected; it is exclusively present as its sulfate conjugate, 5-Hydroxy Rosiglitazone Sulfate [1]. This is in contrast to the N-desmethyl metabolite, which is detectable in its unconjugated form in plasma. This metabolic fate underscores a critical branch point in rosiglitazone clearance pathways, making the sulfate conjugate the only viable biomarker for monitoring the para-hydroxylation pathway.

Metabolite Identification DMPK Phase II Metabolism

Targeted Applications for 5-Hydroxy Rosiglitazone Sulfate in Drug Development and Analytical Chemistry


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

This compound is the definitive reference standard for developing and validating LC-MS/MS or LC-HRMS methods aimed at quantifying rosiglitazone's major circulating metabolite in plasma or urine. Its use is mandated for generating accurate calibration curves, assessing matrix effects, and establishing precision and accuracy for the sulfate conjugate, which is required for submission to regulatory agencies [1]. The established LC-MS response factor (2.09 relative to parent) [2] further validates its necessity for cross-validating indirect quantification approaches.

Drug-Drug Interaction (DDI) and Pharmacogenetic Studies

As a metabolite with a prolonged half-life (ca. 5 days) [3] and intrinsic PPARγ activity [4], quantifying 5-Hydroxy Rosiglitazone Sulfate is critical in DDI studies involving CYP2C8 inhibitors/inducers or pharmacogenetic investigations of CYP2C8 and SLCO1B1 variants. Its measurement helps differentiate the effect of genetic polymorphisms or co-medications on the para-hydroxylation and sulfation pathway, a key clearance route for rosiglitazone [1].

In Vitro Metabolism and Hepatocyte Incubation Studies

In in vitro models using human or animal hepatocytes, this compound serves as the analytical standard for identifying and quantifying the para-O-sulfate product formed from rosiglitazone or para-hydroxy rosiglitazone [5]. This is essential for determining intrinsic clearance rates, identifying species-specific metabolic differences, and characterizing the contribution of sulfotransferase (SULT) enzymes to the overall metabolic profile.

Pharmaceutical Quality Control and Impurity Profiling

5-Hydroxy Rosiglitazone Sulfate is a key reference material for quality control (QC) laboratories involved in the manufacture and testing of rosiglitazone API or finished drug products. It is used for traceability in impurity assays to monitor for the presence of this process-related or degradation impurity, ensuring compliance with pharmacopeial monographs (e.g., USP, EP) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy Rosiglitazone Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.